molecular formula C7H7BrN2O B1526734 N-(4-Brompyridin-2-yl)acetamid CAS No. 1026796-81-5

N-(4-Brompyridin-2-yl)acetamid

Katalognummer: B1526734
CAS-Nummer: 1026796-81-5
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: LFMGMKPLBDZJLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Bromopyridin-2-yl)acetamide involves the reaction of 4-bromopyridin-2-amine with acetic anhydride in the presence of pyridine . The reaction is stirred at room temperature and left to stand overnight. The product is then concentrated in vacuo .


Molecular Structure Analysis

The molecular formula of N-(4-Bromopyridin-2-yl)acetamide is C7H7BrN2O . The asymmetric unit of the title compound contains two molecules . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 and 8.46° .


Chemical Reactions Analysis

N-(4-Bromopyridin-2-yl)acetamide is a chemical reagent used in the synthesis of inhibitors for cancer . It has diverse applications, especially in drug discovery and synthesis.


Physical and Chemical Properties Analysis

N-(4-Bromopyridin-2-yl)acetamide has a molecular weight of 215.04700 g/mol . Its exact mass is 213.97400 . The compound has a polar surface area (PSA) of 45.48000 and a logP of 2.45200 .

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Ein Derivat von „N-(4-Brompyridin-2-yl)acetamid“, genauer gesagt „N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamid“, wurde auf seine potenziellen antimikrobiellen Eigenschaften untersucht . Die Verbindungen wurden auf ihre in-vitro- antimikrobielle Aktivität gegen Bakterien (Gram-positiv und Gram-negativ) und Pilzarten getestet .

Antikrebsanwendungen

Das gleiche Derivat wurde auch auf seine potenziellen Antikrebseigenschaften untersucht . Die Verbindungen wurden anhand des Sulforhodamine-B-Assays (SRB) an der östrogenrezeptor-positiven humanen Brustadenokarzinom-Zelllinie (MCF7) getestet .

Molekular-Docking-Studien

Mit dieser Verbindung wurden Molekular-Docking-Studien durchgeführt, um die Bindungsweise aktiver Verbindungen an den Rezeptor zu untersuchen . Dies trägt zum Verständnis der Interaktion der Verbindung mit dem Zielprotein bei, was für die Entwicklung und Optimierung von Medikamenten entscheidend ist.

Untersuchung der Arzneimittelresistenz

Forscher haben „this compound“ und seine Derivate verwendet, um die Arzneimittelresistenz bei Krankheitserregern und Krebszellen zu untersuchen . Das Verständnis der Mechanismen der Arzneimittelresistenz kann bei der Entwicklung effektiverer therapeutischer Strategien helfen.

Wirkmechanismus

Mode of Action

It’s known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions . The interaction of N-(4-Bromopyridin-2-yl)acetamide with its targets, and the resulting changes, are areas for future research.

Pharmacokinetics

The compound has high gastrointestinal absorption and is predicted to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Bromopyridin-2-yl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body . .

Safety and Hazards

N-(4-Bromopyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If irritation persists, seek medical attention . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Eigenschaften

IUPAC Name

N-(4-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMGMKPLBDZJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732319
Record name N-(4-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-81-5
Record name N-(4-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromopyridin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyridin-2-amine (12.0 g, 69.4 mmol) in acetic anhydride (240 mL) was added DMAP (0.0847 g, 0.694 mmol). The reaction mixture was allowed to stir at 140° C. for 3 h and then allowed to cool to rt. Ice water was added and the pH of the mixture was adjusted to 8.5 by the addition of concentrated NH4OH. The solid which precipitated was filtered, washed with cold water and hexanes, and dried to give N-(4-bromopyridin-2-yl)acetamide (13.3 g) as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
0.0847 g
Type
catalyst
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mol) in 200 mL dichloromethane was added dropwise acetyl chloride (117 mmol). The reaction mixture was stirred at room temperature for 4 h. Water was added and the reaction mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was washed with hexane to afford 13.5 g of N-(4-bromopyridin-2-yl)acetamide (72% yield).
Quantity
87 mmol
Type
reactant
Reaction Step One
Quantity
130 mol
Type
reactant
Reaction Step One
Quantity
117 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromopyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromopyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromopyridin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromopyridin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromopyridin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromopyridin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.